molecular formula C14H14N2O B2438416 N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide CAS No. 439097-46-8

N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2438416
CAS No.: 439097-46-8
M. Wt: 226.279
InChI Key: XQPXMYNJQGMBNI-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a cyclic amide that has a pyrrole ring attached to a benzene ring, and a cyclopropyl group attached to the nitrogen atom of the pyrrole ring.

Scientific Research Applications

Monoclonal Antibody Production Enhancement

N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide derivatives have shown promise in enhancing monoclonal antibody production. For instance, a study found that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide increased monoclonal antibody production in recombinant Chinese hamster ovary cells. This compound was identified from a screening of over 23,000 chemicals and was noted to suppress cell growth while increasing cell-specific glucose uptake rate and intracellular adenosine triphosphate during production. Additionally, it influenced the galactosylation on monoclonal antibodies, a critical quality attribute for therapeutic use (Aki et al., 2021).

Synthesis of Benzopyrano[4,3-b]pyrrol-4(1H)-ones

The compound has also been involved in the synthesis of complex molecules. In one study, the synthesis of [1]benzopyrano[4,3-b]pyrrol-4(1H)-ones from N(α)-(2-oxo-2H-1-benzopyran-4-yl)Weinreb α-aminoamides was described. This synthesis involved the reaction of organometallic compounds and subsequent cyclization of ketones, demonstrating the compound's versatility in organic synthesis (Alberola et al., 1999).

Potential Antipsychotic Activity

Additionally, derivatives of this compound have been explored for their potential antipsychotic properties. In a study, the binding affinity of these derivatives for cloned dopamine D2, D3, and D4 receptors was examined, along with their inhibitory activity against apomorphine-induced climbing behavior in mice. The findings indicated different bulk tolerance for the substituent of the 4-amino group on the benzamide nuclei among D2, D3, and D4 receptors, suggesting potential applications in antipsychotic medication development (Ohmori et al., 1996).

Antidiarrhoeal Agents

The compound has also been mentioned in the context of antidiarrhoeal agents. A variant, (R)-N-(1-cyclopropyl-methyl-pyrrolidin-2-ylmethyl)benzamide, was used as an antidiarrhoeal agent in a study, where its affinity for sigma receptors was examined through in vitro studies. The synthesis and activity details of the compound were fully explored, demonstrating its potential in treating gastrointestinal disorders (Habernickel, 2002).

Properties

IUPAC Name

N-cyclopropyl-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14(15-12-5-6-12)11-3-7-13(8-4-11)16-9-1-2-10-16/h1-4,7-10,12H,5-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPXMYNJQGMBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329732
Record name N-cyclopropyl-4-pyrrol-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819806
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439097-46-8
Record name N-cyclopropyl-4-pyrrol-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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